1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, chlorinated and fluorinated aromatic rings, and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 3,4-difluoroaniline to produce the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
- 4-Chloro-3-methylphenol
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of chlorinated and fluorinated aromatic rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14ClF2N3O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-11-8-13(3-4-14(11)19)26-10-24-7-6-17(23-24)18(25)22-12-2-5-15(20)16(21)9-12/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
IDXRGOHOHWTGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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